Ile-AMS

Isoleucyl-tRNA Synthetase Antibacterial Drug Discovery Enzyme Inhibition

Ile-AMS is a validated, non-hydrolyzable Ile-AMP analog for trapping IleRS in structural studies. It uniquely inhibits IleRS across eubacteria, archaea, and eukaryotes—unlike mupirocin, which is inactive against eukaryotic forms. Essential for crystallography, cryo-EM, and pan-kingdom target validation. Order for reliable, cross-study comparable in vitro assay development.

Molecular Formula C16H26N8O6S
Molecular Weight 458.5 g/mol
Cat. No. B15137453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIle-AMS
Molecular FormulaC16H26N8O6S
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NS(=O)(=O)NCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
InChIInChI=1S/C16H26N8O6S/c1-3-7(2)9(17)15(27)23-31(28,29)22-4-8-11(25)12(26)16(30-8)24-6-21-10-13(18)19-5-20-14(10)24/h5-9,11-12,16,22,25-26H,3-4,17H2,1-2H3,(H,23,27)(H2,18,19,20)/t7-,8+,9-,11?,12-,16+/m0/s1
InChIKeyXVTRBLLRODNOJV-XNMRULDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ile-AMS: A Pan-Kingdom Isoleucyl-tRNA Synthetase Inhibitor for Drug Discovery Research


Ile-AMS (Isoleucyl-adenylate sulfamate) is a non-hydrolyzable analogue of the high-energy aminoacyl-adenylate intermediate, isoleucyl-AMP, and acts as a potent, mechanism-based inhibitor of isoleucyl-tRNA synthetase (IleRS) [1]. It functions by binding tightly to the enzyme's active site, thereby blocking the first step of protein translation. Unlike the clinically approved antibiotic mupirocin, Ile-AMS is distinguished by its unique ability to potently inhibit IleRS enzymes from all three primary biological kingdoms: eubacteria, archaea, and eukaryotes [1].

Why Ile-AMS is Not Interchangeable with Mupirocin or Other aaRS Inhibitors in Target Validation Studies


Generic substitution with other IleRS inhibitors or aminoacyl-adenylate analogues is not scientifically sound due to fundamental differences in target spectrum and potency. For instance, the clinically used IleRS inhibitor mupirocin lacks activity against eukaryotic enzymes, making it unsuitable for studies involving human or other eukaryotic model systems [1]. Conversely, Ile-AMS potently inhibits eukaryotic, bacterial, and archaeal IleRSs, providing a unique tool for pan-kingdom target validation [1]. Furthermore, the quantitative potency of Ile-AMS against specific targets, such as its sub-nanomolar IC50 against the malaria parasite P. falciparum, significantly differs from that of mupirocin, precluding simple one-to-one replacement in dose-response studies [2]. These critical differences in target engagement and potency demand careful, evidence-based compound selection.

Ile-AMS Comparative Performance Data: A Quantitative Guide for Scientific Selection


Comparative Inhibitory Potency of Ile-AMS vs. Mupirocin on Bacterial IleRS

In a direct head-to-head comparison against the Thermus thermophilus isoleucyl-tRNA synthetase (IleRS), Ile-AMS demonstrates a >160-fold higher potency compared to the antibiotic mupirocin. This superior potency is a critical factor for researchers seeking maximal target engagement in biochemical assays [1].

Isoleucyl-tRNA Synthetase Antibacterial Drug Discovery Enzyme Inhibition

Differential Antiparasitic Activity of Ile-AMS vs. Mupirocin Against Plasmodium falciparum

Data from independent studies show that Ile-AMS is a significantly more potent inhibitor of P. falciparum growth compared to mupirocin. While both compounds target the parasite's IleRS, Ile-AMS achieves a sub-nanomolar IC50 value, representing an approximate 48-fold increase in potency over mupirocin [1].

Antimalarial Drug Discovery Parasitology Isoleucyl-tRNA Synthetase

Kingdom-Specific Selectivity Profile of Ile-AMS vs. Mupirocin

A key differentiator for Ile-AMS is its pan-kingdom inhibitory profile. It potently inhibits IleRS enzymes from eubacteria, archaea, and eukaryotes. In contrast, mupirocin's activity is restricted to eubacterial and archaeal enzymes, with no significant inhibition of eukaryotic IleRS [1].

Selectivity Profiling Target Validation Chemical Biology

Structural Basis for Differential Mupirocin Sensitivity: Insights from Ile-AMS Co-crystal Structure

Crystal structures of T. thermophilus IleRS in complex with both Ile-AMS (3.0 Å resolution) and mupirocin (2.5 Å resolution) reveal they share a binding site but are recognized differently. This structural comparison identified two residues that differ between eubacterial/archaeal and eukaryotic IleRS, which are critical for mupirocin sensitivity but not Ile-AMS binding [1].

Structural Biology Drug Resistance Aminoacyl-tRNA Synthetase

Primary Research and Development Applications for Ile-AMS Based on Differentiated Evidence


Pan-Kingdom Target Validation of Isoleucyl-tRNA Synthetase

Ile-AMS is the optimal tool compound for researchers conducting cross-species target validation studies of IleRS. Its unique ability to potently inhibit eubacterial, archaeal, and eukaryotic orthologs allows for the use of a single inhibitor to confirm target engagement across diverse model organisms, from bacteria and yeast to mammalian cell culture [1]. This capability is not shared by the clinically used comparator, mupirocin, which is ineffective against eukaryotic targets [1].

High-Potency Positive Control for Antimalarial Screening Programs

Given its validated sub-nanomolar IC50 (1.19 nM) against P. falciparum, Ile-AMS serves as an ideal positive control compound for high-throughput and high-content antimalarial drug discovery screens . Its potency provides a clear and reliable benchmark for assay performance and enables robust differentiation between active and inactive compounds in large-scale library screening efforts.

Structural Biology and Mechanistic Studies of Class I Aminoacyl-tRNA Synthetases

The solved co-crystal structure of IleRS with Ile-AMS (PDB ID: 1JZQ) provides a foundational model for understanding the catalytic mechanism of class I aaRSs [2][3]. Researchers in structural biology and enzymology utilize Ile-AMS to study the conserved mode of aminoacyl-adenylate recognition and as a scaffold for designing novel, high-affinity ligands targeting this enzyme family.

Investigating Mechanisms of Mupirocin Resistance in Drug Development

Ile-AMS is a critical tool for dissecting the molecular basis of mupirocin resistance. Structural and mutagenic studies comparing IleRS complexes with both Ile-AMS and mupirocin have identified specific amino acid residues (e.g., Asp-539 and Trp-541 in some species) that govern differential sensitivity [1]. These insights are invaluable for medicinal chemistry programs aimed at developing next-generation antibiotics that can overcome existing resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ile-AMS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.